Dimethyl hexacosanedioate
Description
Dimethyl hexacosanedioate (CAS No. 86797-43-5) is a long-chain ester derived from hexacosanedioic acid (a C26 dicarboxylic acid) and methanol. Its structure features two methyl ester groups at the termini of a 26-carbon aliphatic chain, conferring high hydrophobicity and solid-state properties at room temperature . This compound is primarily utilized in specialized industrial applications, such as polymer synthesis, lubricants, and coatings, where thermal stability and low solubility in polar solvents are advantageous. Its molecular formula is C₂₈H₅₄O₄, with a molecular weight of 454.73 g/mol .
Properties
IUPAC Name |
dimethyl hexacosanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O4/c1-31-27(29)25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-28(30)32-2/h3-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSZACGIMLRVIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558974 | |
| Record name | Dimethyl hexacosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86797-43-5 | |
| Record name | Dimethyl hexacosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl hexacosanedioate can be synthesized through the esterification of hexacosanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where hexacosanedioic acid and methanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Dimethyl hexacosanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce hexacosanedioic acid and methanol.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed:
Hydrolysis: Hexacosanedioic acid and methanol.
Reduction: Hexacosanediol.
Transesterification: New ester compounds depending on the alcohol used.
Scientific Research Applications
Dimethyl hexacosanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research into its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations .
Mechanism of Action
Dimethyl hexacosanedioate can be compared with other similar long-chain diesters:
Dimethyl hexadecanedioate: A shorter-chain diester with similar chemical properties but different physical characteristics.
Dimethyl octadecanedioate: Another long-chain diester with comparable reactivity but varying applications due to its chain length.
Uniqueness: this compound’s longer carbon chain provides unique properties such as higher melting points and distinct solubility characteristics, making it suitable for specific industrial and research applications .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Recent studies highlight the following:
- Polymer Synthesis : this compound has been used to synthesize bio-based polyesters with melting points exceeding 120°C, outperforming C16–C18 analogs .
- Environmental Impact : Longer-chain diesters exhibit slower biodegradation rates, necessitating careful waste management .
- Cost Considerations : Production costs scale with chain length due to raw material complexity. This compound is approximately 3–5x more expensive than C12–C18 analogs .
Biological Activity
Dimethyl hexacosanedioate, a dicarboxylic acid ester, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula , is a long-chain dicarboxylic acid ester. Its structure consists of two carboxylic acid groups esterified with methanol, which influences its solubility and reactivity in biological systems.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C28H54O4 |
| Molecular Weight | 454.71 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not readily available |
This compound undergoes metabolic processes that involve β-oxidation and ω-oxidation pathways. These pathways are essential for breaking down long-chain fatty acids and dicarboxylic acids into shorter chains, which can then enter various metabolic cycles. Research indicates that dicarboxylic acids like this compound can influence lipid metabolism and energy homeostasis, potentially impacting conditions such as obesity and diabetes .
Case Studies and Research Findings
- Impact on Gut Microbiota : A study demonstrated that the intake of long-chain dicarboxylic acids can alter gut microbiota composition, which may have downstream effects on metabolic health. The study highlighted how certain metabolites associated with dicarboxylic acid metabolism correlated with blood pressure regulation .
- Toxicological Profile : Research into the toxicity of this compound suggests that it exhibits low toxicity in mammalian systems. In vitro studies have shown minimal cytotoxic effects on human cell lines, indicating a favorable safety profile for potential therapeutic applications .
- Potential Therapeutic Applications : Emerging studies suggest that this compound may have applications in treating metabolic disorders due to its role in lipid metabolism. For instance, its effects on fatty acid oxidation could be leveraged to develop treatments for conditions characterized by dysregulated lipid profiles .
Table 2: Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Lipid Metabolism | Influences β-oxidation and ω-oxidation pathways |
| Gut Microbiota Modulation | Alters composition affecting metabolic health |
| Cytotoxicity | Low toxicity in human cell lines |
| Therapeutic Potential | Possible applications in metabolic disorder treatments |
Q & A
Q. What established methodologies are recommended for synthesizing dimethyl hexacosanedioate in laboratory settings?
this compound, a long-chain diester, is typically synthesized via esterification reactions between hexacosanedioic acid and methanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. Key steps include:
- Reaction Optimization : Adjust molar ratios (e.g., 1:2.5 diacid-to-methanol) and reflux conditions (24–48 hours at 60–80°C) to maximize yield .
- Purification : Use vacuum distillation or column chromatography to remove unreacted diacid and methanol.
- Characterization : Validate purity via NMR (e.g., δ 3.65 ppm for methyl ester protons) and FTIR (C=O stretch at ~1740 cm⁻¹) .
- Data Validation : Cross-check melting points (hypothetical range: 85–90°C) and solubility (e.g., in chloroform) against literature .
Q. How should researchers characterize the structural integrity of this compound?
A multi-technique approach is critical:
- Chromatography : HPLC or GC-MS to confirm absence of side products (e.g., monoesters) .
- Spectroscopy : Use NMR to resolve carbonyl carbons (δ 170–175 ppm) and methylene chains .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify phase transitions and decomposition temperatures .
- Statistical Reporting : Include standard deviations for replicate measurements (e.g., ±0.5°C for melting points) .
Advanced Research Questions
Q. What computational modeling approaches can predict this compound’s reactivity in esterification or hydrolysis?
Advanced methods include:
- Density Functional Theory (DFT) : Simulate transition states for acid-catalyzed esterification to identify energy barriers .
- Kinetic Modeling : Parameterize rate constants (e.g., for methanol activation) using fixed-bed reactor data .
- Reactive Force Fields (ReaxFF) : Model degradation pathways under thermal stress, predicting byproducts like hexacosanedioic acid .
- Validation : Compare simulated vs. experimental FTIR spectra to refine computational parameters .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., solubility, enthalpy) for this compound?
Contradictions often arise from impurities or measurement variability. Mitigation strategies:
- Cross-Technique Validation : Compare DSC-derived enthalpy with calorimetric data .
- Error Analysis : Apply t-tests or ANOVA to assess significance of discrepancies (e.g., ±2 kJ/mol for ΔH) .
- Literature Benchmarking : Aggregate data from peer-reviewed studies (e.g., NIST Chemistry WebBook) to establish consensus values .
- Experimental Replication : Repeat synthesis and analysis under controlled conditions (e.g., inert atmosphere) .
Q. What environmental impact assessment methodologies are appropriate for this compound?
Focus on biodegradation and ecotoxicity:
- Aerobic Degradation Studies : Use OECD 301B tests to measure half-life in soil/water systems .
- Toxicity Profiling : Conduct Daphnia magna assays to determine LC₅₀ values .
- Modeling Tools : Apply EPI Suite to estimate bioaccumulation potential (log >6 suggests high persistence) .
- Multiphase Chemistry : Investigate atmospheric oxidation pathways using chamber experiments, analogous to DMS studies .
Data Presentation Guidelines
Table 1 : Hypothetical Physicochemical Properties of this compound
Critical Analysis and Research Gaps
- Data Needs : Laboratory studies on BrO/Cl-mediated oxidation pathways, inspired by DMS research, are lacking for this compound .
- Model Limitations : Current kinetic models neglect heterogeneous catalysis effects observed in similar esters (e.g., dimethyl carbonate) .
- Methodological Gaps : Standardized protocols for long-chain ester characterization are underdeveloped compared to shorter analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
